![molecular formula C23H20ClN3OS B11116934 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11116934.png)
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the benzimidazole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The benzimidazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of various benzimidazole derivatives, including those similar to 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide. These derivatives were tested against several bacterial strains and demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have assessed its efficacy against various cancer cell lines, revealing that certain structural modifications can enhance its cytotoxic effects . For instance, compounds structurally similar to this compound have been found to exhibit IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
Enzyme Inhibition
The compound's structural characteristics make it a candidate for enzyme inhibition studies. Research has shown that benzimidazole derivatives can act as inhibitors of key enzymes involved in metabolic pathways. Specifically, studies have focused on their inhibitory action against enzymes such as dihydrofolate reductase and other targets relevant in cancer therapy and antimicrobial action .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzimidazole core allows it to bind to nucleic acids, disrupting their function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(2-chlorobenzyl)-1H-benzimidazole: Similar structure but lacks the acetamide linkage.
N-(3-methylsulfanylphenyl)acetamide: Contains the acetamide linkage but lacks the benzimidazole core.
Uniqueness
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the combination of the benzimidazole core, the 2-chlorobenzyl group, and the methylsulfanylphenyl acetamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 955279-52-4) is a compound that belongs to the class of benzimidazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.
- Molecular Formula : C23H20ClN3OS
- Molecular Weight : 421.9 g/mol
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 2 μg/ml |
Other derivatives | Escherichia coli | Varied, generally < 10 μg/ml |
In a study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives, it was found that introducing specific substituents could enhance antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been documented. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Cell Line | Compound | Percentage Inhibition |
---|---|---|
MCF-7 (breast cancer) | This compound | 95% |
A549 (lung cancer) | Similar derivatives | 77% compared to cisplatin (60%) |
In particular, compounds similar to the target molecule demonstrated potent growth inhibition in human breast adenocarcinoma MCF-7 cells and human lung carcinoma A549 cells, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Activity
Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties. These compounds can inhibit various inflammatory mediators, making them candidates for treating inflammatory diseases.
Case Studies
Several studies have explored the synthesis and biological evaluation of benzimidazole derivatives:
- Synthesis and Evaluation of Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against multiple pathogens. The study highlighted that modifications at the benzene ring significantly influenced antimicrobial potency .
- Anticancer Studies : Another research focused on the cytotoxic effects of novel benzimidazole derivatives against cancer cell lines. It was found that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Properties
Molecular Formula |
C23H20ClN3OS |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3OS/c1-29-18-9-6-8-17(14-18)25-23(28)15-27-21-12-5-4-11-20(21)26-22(27)13-16-7-2-3-10-19(16)24/h2-12,14H,13,15H2,1H3,(H,25,28) |
InChI Key |
MXJDSYAOIFXNBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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